

Ganoderic Acid D2: A Technical Overview for Scientific Professionals

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Compound of Interest

Compound Name: *Ganoderic acid D2*

Cat. No.: *B10828536*

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CAS Number: 97653-94-6^{[1][2][3][4]} Molecular Formula: C₃₀H₄₂O₈^[1]

This technical guide provides a comprehensive overview of **Ganoderic acid D2**, a triterpenoid compound isolated from the medicinal mushroom *Ganoderma lucidum*. This document is intended for researchers, scientists, and professionals in drug development, offering available data on its physicochemical properties, biological activities, and insights into its potential mechanisms of action.

Physicochemical Properties

Ganoderic acid D2 is a member of the highly oxygenated lanostane-type triterpenoids. Its fundamental properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	97653-94-6	
Molecular Formula	C30H42O8	
Molecular Weight	530.65 g/mol	
Purity	Typically >98% (HPLC)	
Solubility	Soluble in DMSO and Methanol	
Storage	2-8°C, in a sealed, cool, and dry condition	

Biological Activity and Therapeutic Potential

While research specifically on **Ganoderic acid D2** is limited, the broader class of ganoderic acids has been extensively studied for its diverse pharmacological activities, particularly in oncology. Ganoderic acids, in general, are known to possess anti-tumor, anti-inflammatory, and immunomodulatory effects.

A study on a closely related compound, Ganoderic acid D (GAD), has shown that it can inhibit the proliferation of esophageal squamous cell carcinoma (ESCC) cells. This inhibition is achieved through the induction of both apoptosis (programmed cell death) and autophagic cell death. Furthermore, a fraction of *Ganoderma lucidum* extract containing Ganoderic acid D, among other triterpenoids, demonstrated inhibitory effects on Caco-2 human colon carcinoma cells.

The general anti-cancer activities of ganoderic acids involve several mechanisms, including:

- **Induction of Apoptosis:** Many ganoderic acids trigger apoptosis in cancer cells through mitochondria-mediated pathways. This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.
- **Cell Cycle Arrest:** Ganoderic acids have been shown to cause cell cycle arrest at various phases, preventing cancer cell proliferation.

- **Inhibition of Metastasis:** Some ganoderic acids can suppress the expression of matrix metalloproteinases (MMPs), enzymes that are crucial for cancer cell invasion and metastasis.

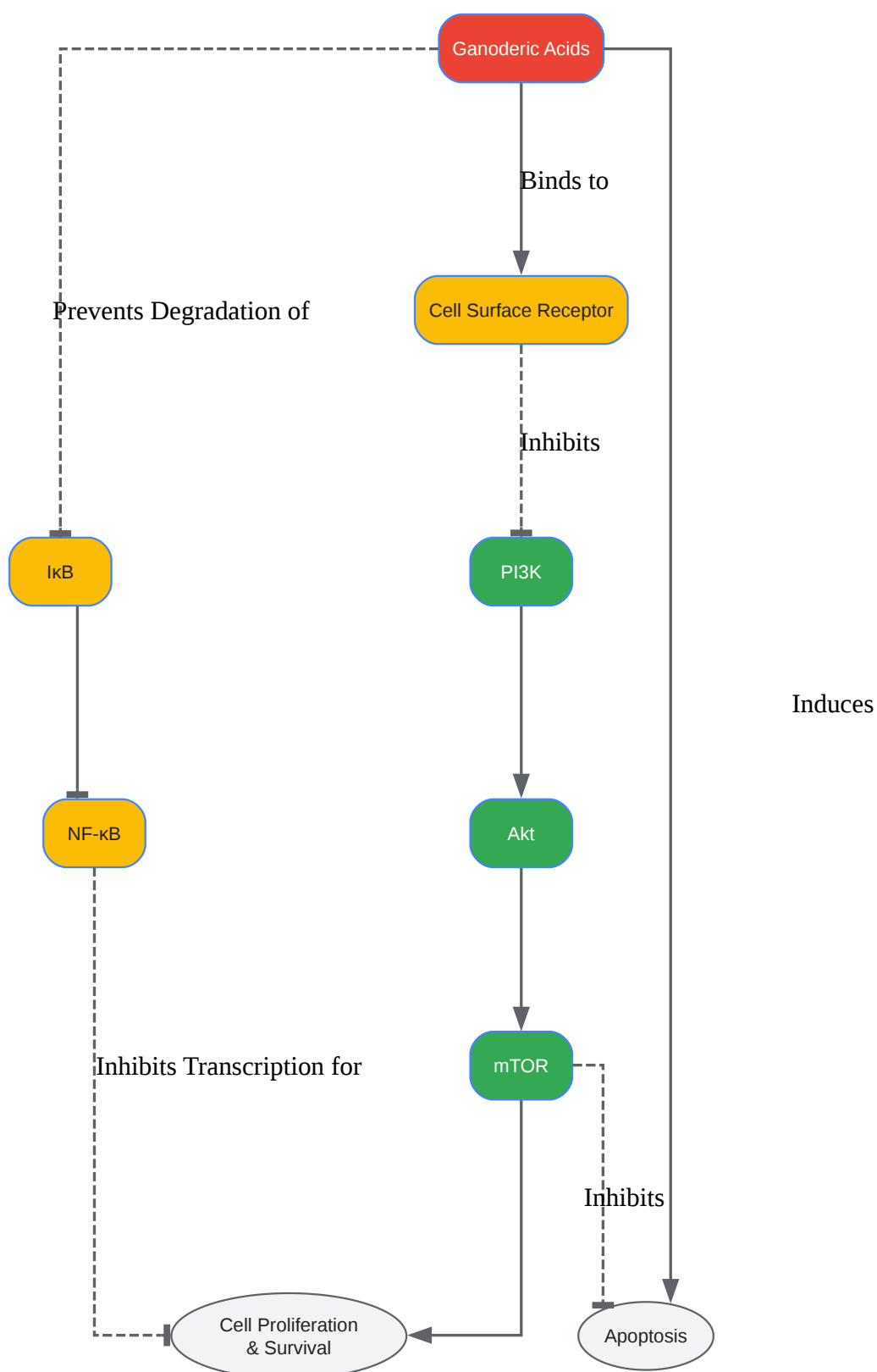
Signaling Pathways

The molecular mechanisms underlying the bioactivity of ganoderic acids involve the modulation of key signaling pathways. For the closely related Ganoderic acid D, the anti-cancer effects in esophageal squamous cell carcinoma cells are mediated through the downregulation of the mTOR signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.

While a specific signaling pathway for **Ganoderic acid D2** has not been elucidated, it is plausible that it shares mechanisms with other ganoderic acids. The general signaling pathways implicated in the action of ganoderic acids include:

- **PI3K/Akt/mTOR Pathway:** This is a crucial pathway in cell survival and proliferation that is often dysregulated in cancer. Several ganoderic acids have been shown to inhibit this pathway.
- **NF-κB Signaling Pathway:** Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer. Inhibition of NF-κB activation is a common mechanism for the anti-inflammatory and anti-cancer effects of ganoderic acids.
- **MAPK Signaling Pathway:** The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Modulation of this pathway by ganoderic acids can contribute to their anti-cancer effects.

Below is a generalized representation of a potential signaling pathway for ganoderic acids based on available literature.



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Caption: Generalized signaling pathway for ganoderic acids.

Experimental Protocols

Detailed experimental protocols for **Ganoderic acid D2** are not readily available in the published literature. However, based on studies of other ganoderic acids, the following general methodologies can be adapted.

Cell Viability Assay (MTT Assay)

- **Cell Seeding:** Plate cancer cells in 96-well plates at a density of 5×10^3 to 1×10^4 cells per well and incubate for 24 hours.
- **Treatment:** Treat the cells with various concentrations of **Ganoderic acid D2** (dissolved in DMSO and then diluted in culture medium) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 490 nm using a microplate reader. The IC₅₀ value can be calculated from the dose-response curve.

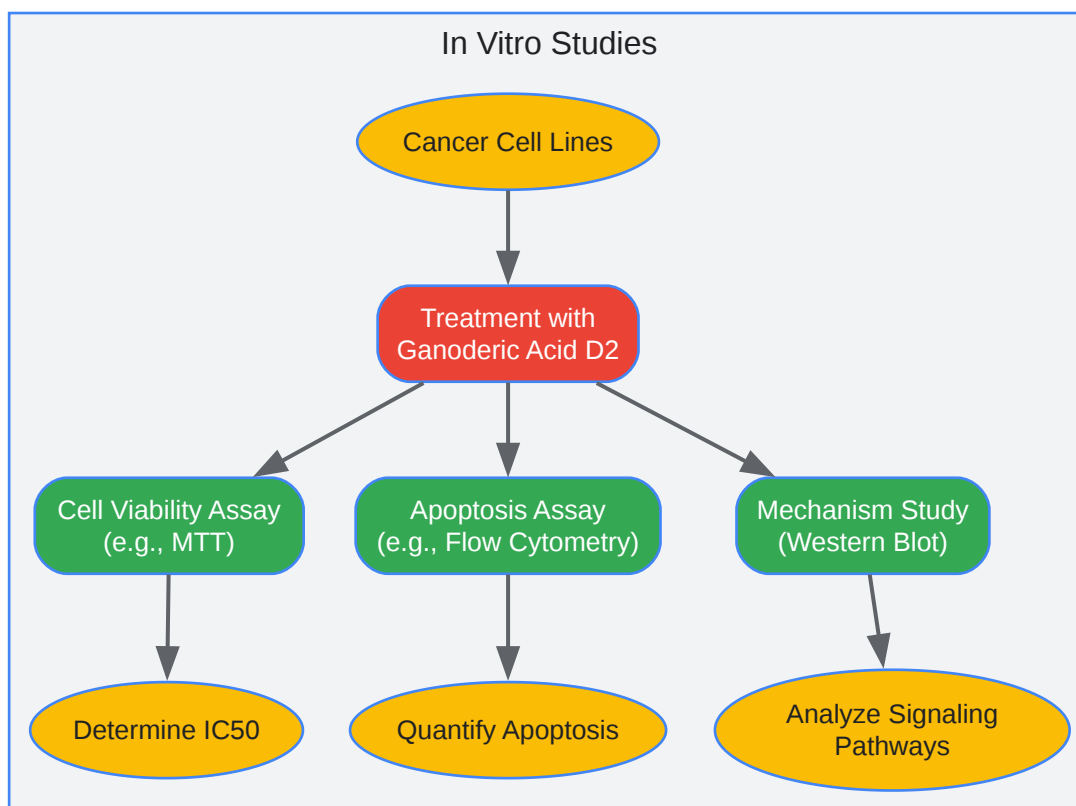
Apoptosis Analysis by Flow Cytometry

- **Cell Treatment:** Treat cells with **Ganoderic acid D2** at the desired concentrations for the specified time.
- **Cell Harvesting:** Harvest the cells by trypsinization and wash with cold PBS.
- **Staining:** Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- **Flow Cytometry:** Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Western Blot Analysis

- **Protein Extraction:** Lyse the treated and untreated cells in RIPA buffer to extract total proteins.
- **Protein Quantification:** Determine the protein concentration using a BCA protein assay kit.
- **SDS-PAGE:** Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., mTOR, Akt, p-Akt, NF- κ B, Bax, Bcl-2, Caspase-3), followed by incubation with HRP-conjugated secondary antibodies.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

The workflow for a typical in vitro anti-cancer evaluation of a Ganoderic acid is depicted below.



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Caption: Experimental workflow for in vitro evaluation.

Conclusion

Ganoderic acid D2 is a promising natural compound for further investigation in the field of drug discovery. While specific data on its biological activities and mechanisms of action are currently scarce, the extensive research on the broader class of ganoderic acids provides a strong foundation for future studies. The methodologies and potential signaling pathways outlined in this guide can serve as a starting point for researchers aiming to elucidate the therapeutic potential of **Ganoderic acid D2**. Further research is warranted to determine its specific anti-cancer efficacy, delineate its precise molecular targets, and evaluate its preclinical and clinical potential.

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